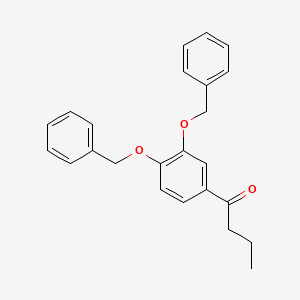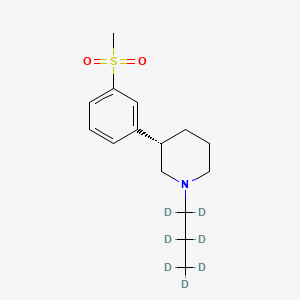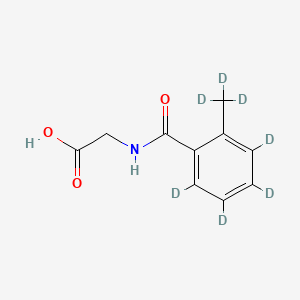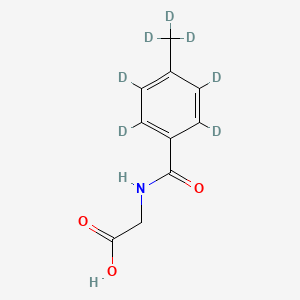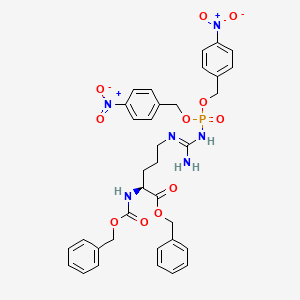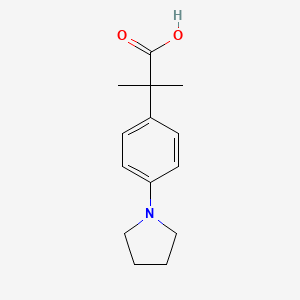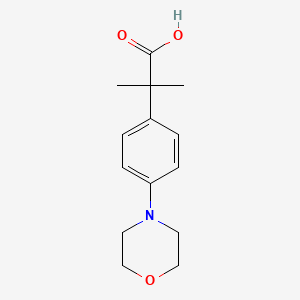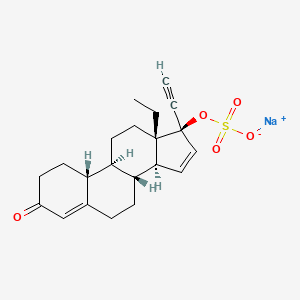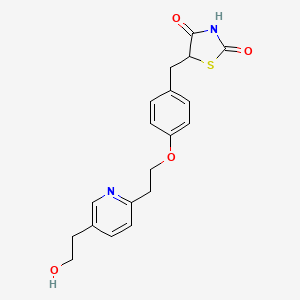
Hydroxy Pioglitazone (M-VII)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. The compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, Pioglitazone . Hydroxy Pioglitazone (M-VII) has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .
Applications De Recherche Scientifique
Hydroxy Pioglitazone (M-VII) has several scientific research applications, including:
Mécanisme D'action
Target of Action
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
The activation of PPARγ by Pioglitazone increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and the enhanced uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ modulates numerous metabolic processes, particularly those related to lipid and glucose homeostasis . This includes promoting insulin sensitivity and improving the uptake of blood glucose
Pharmacokinetics
Pioglitazone is extensively metabolized by hydroxylation and oxidation, with the metabolites also partly converting to glucuronide or sulfate conjugates . The phase 1 metabolites of Pioglitazone, including Hydroxy Pioglitazone (M-VII), have been identified from a hepatocyte incubation . More research is needed to outline the specific ADME properties of Hydroxy Pioglitazone (M-VII) and their impact on bioavailability.
Result of Action
The result of Pioglitazone’s action, and by extension Hydroxy Pioglitazone (M-VII), is the normalization of glycemic levels in adults with type 2 diabetes mellitus . This is achieved through the promotion of insulin sensitivity and the improved uptake of blood glucose .
Action Environment
The action of Pioglitazone and its metabolites, including Hydroxy Pioglitazone (M-VII), can be influenced by the environment in which they are administered. For instance, the identification of phase 1 metabolites of Pioglitazone was achieved using hepatocyte incubation at 37°C
Analyse Biochimique
Cellular Effects
Hydroxy Pioglitazone (M-VII) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxy Pioglitazone (M-VII) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Hydroxy Pioglitazone (M-VII) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Hydroxy Pioglitazone (M-VII) vary with different dosages in animal models. Studies have shown that pioglitazone, the parent compound of Hydroxy Pioglitazone (M-VII), has significant effects in animal models .
Metabolic Pathways
Hydroxy Pioglitazone (M-VII) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxy Pioglitazone (M-VII) is typically synthesized through the metabolic transformation of Pioglitazone in the liver. The process involves the hydroxylation of Pioglitazone, which is catalyzed by cytochrome P450 enzymes . The synthetic route can be summarized as follows:
- Pioglitazone is incubated with human hepatocytes at 37°C.
- The reaction mixture is quenched with acetonitrile at various time intervals (0, 30, 60, 90, and 120 minutes).
- The metabolites are then separated and identified using chromatographic techniques .
Industrial Production Methods: Industrial production of Hydroxy Pioglitazone (M-VII) involves large-scale biotransformation processes using liver microsomes or recombinant enzymes. The reaction conditions are optimized to maximize the yield of the desired metabolite .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Pioglitazone (M-VII) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Hydroxy Pioglitazone (M-VII), which can be further analyzed for their pharmacological properties .
Comparaison Avec Des Composés Similaires
Pioglitazone: The parent compound, used for the treatment of Type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An earlier thiazolidinedione, now withdrawn due to safety concerns.
Uniqueness: Hydroxy Pioglitazone (M-VII) is unique due to its hydroxyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pioglitazone . This structural difference may result in varied metabolic pathways and therapeutic effects, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXGNBJVZUQUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849604 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-72-7 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
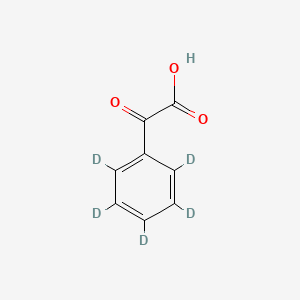
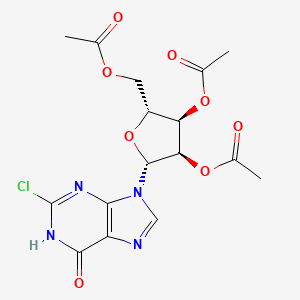

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
